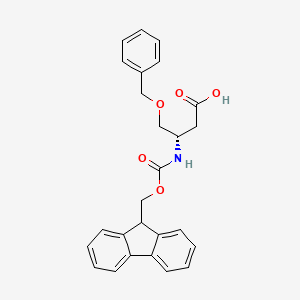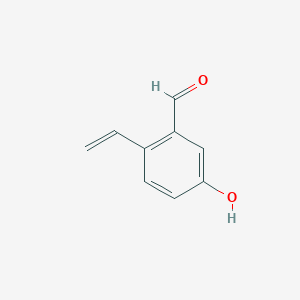
ヒドロキシバレニクリチン N-オキシド
説明
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
後期遷移金属触媒酸化
ヒドロキシバレニクリチン N-オキシドは、後期遷移金属触媒酸化、特に炭素–炭素三重結合の酸化に利用できます。 この用途は、酸化状態の精密な制御が不可欠な複雑な有機分子の合成において重要です .
位置選択的 C–H 官能基化
この化合物は、ヘテロ芳香族の位置選択的 C–H 官能基化のためのテンプレートとして機能します。 これは、医薬品や材料科学における分子の標的改変への影響により、現代の関心の対象となっています .
ヘテロ芳香族 N-オキシドの合成
これは、障害のあるヘテロ芳香族から直接酸化されるか、またはヘテロ芳香族環の構築を介して酸化されることで、有機合成において貴重な中間体であるヘテロ芳香族 N-オキシドを合成するための経路を提供します .
有機反応における酸化剤としての使用
ヒドロキシバレニクリチン N-オキシドは、アルキン酸化、アレン酸化、カルベン酸化など、さまざまな有機反応で酸化剤として作用できます。 この役割は、小さな有機分子をより複雑な構造に変換する際に不可欠です .
脱酸素化オルト-C–H 官能基化
この化合物は、事前に活性化するか、または非安定化カルバンイオンと反応させることで、脱酸素化オルト-C–H 官能基化を受けることができ、他の官能基の存在下で酸素基を選択的に除去することができます .
非脱酸素化 C–H 官能基化
ヒドロキシバレニクリチン N-オキシドは、オルト-C–H 官能基化や N-オキシド誘導リモート C–H 官能基化を含む、非脱酸素化 C–H 官能基化にも関与できます。 この用途は、既存の酸素官能基を変更せずに、分子に新しい官能基を導入するために重要です .
1,3-双極子環状付加反応
この化合物は、5員環を形成する一種のペリ環状反応である、1,3-双極子環状付加反応に関与しています。 この反応は、多くの医薬品剤の核である複素環式化合物の合成において広く使用されています .
キラルオキサゾリン合成
ヒドロキシバレニクリチン N-オキシドは、キラルなオキサゾリン部分を修飾することができます。これは、医薬品の非対称触媒やキラルなビルディングブロックを作成するために重要です .
作用機序
Biochemical Pathways
Hydroxyvarenicline N-Oxide is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .
Pharmacokinetics
It has been shown to be metabolized by CYP450 enzymes
Result of Action
Given its complex structure and potential interactions with various targets, it is likely to have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 2-oxoglutarate-dependent oxygenases, which are involved in various biochemical transformations such as hydroxylation, desaturation, and ring formation . These interactions are crucial for the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative DNA damage caused by 8-oxo-7,8-dihydro-2’-deoxyguanosine can lead to genome instability, which is associated with cancer and neurological diseases . This compound’s ability to regulate gene transcription and sense cellular oxidative stress highlights its importance in cellular processes.
Molecular Mechanism
At the molecular level, 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with 2-oxoglutarate-dependent oxygenases involves binding to the active site metal and coordinating with the enzyme’s core structure . These interactions are essential for the compound’s biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the oxidation product of a related compound, N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide, was studied for its stability and interaction with biomolecules . These findings suggest that the temporal effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide are crucial for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the effects of 6-OXO, a related compound, were studied in resistance-trained males, showing significant increases in free testosterone and dihydrotestosterone levels with different dosages . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, 2-oxocarboxylic acids, including 2-oxoglutarate, are involved in the tricarboxylic acid cycle and other metabolic pathways . These interactions are essential for the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime was studied for its transport and distribution properties . These findings provide insights into the compound’s cellular dynamics.
Subcellular Localization
The subcellular localization of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is essential for its function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, the subcellular localization of Zea mays lipoxygenases and oxo-phytodienoate reductase 2 was studied to understand their activity and function . These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties.
特性
IUPAC Name |
8-oxido-5,14-diaza-8-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13-6-16(18)12-3-10-8-1-7(4-14-5-8)9(10)2-11(12)15-13/h2-3,6-8,14H,1,4-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLRIWUHJXGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=[N+]4[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)

![4,4'-[(4-Bromophenyl)imino]bis-phenol](/img/structure/B1450054.png)

